molecular formula C13H10N2O5 B8205787 (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Cat. No.: B8205787
M. Wt: 274.23 g/mol
InChI Key: XMPJICVFSDYOEG-ZETCQYMHSA-N
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Description

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione is a chiral thalidomide analogue that serves as a high-value ligand for E3 ubiquitin ligase, specifically targeting the Cereblon (CRBN) protein . Its primary research application is in the construction of Proteolysis Targeting Chimeras (PROTACs), a groundbreaking technology in chemical biology and drug discovery . In PROTAC molecules, this compound recruits the CRBN E3 ubiquitin ligase complex, which then facilitates the transfer of ubiquitin chains to a target protein of interest, marking it for degradation by the cellular proteasome system . This mechanism allows researchers to chemically induce the selective degradation of disease-relevant proteins, thereby enabling the study of protein function and the exploration of novel therapeutic strategies that go beyond simple inhibition . A key structural feature of this compound is the hydroxy group, which provides a versatile and synthetically accessible site for conjugation to various linkers and target protein-binding moieties, making it an ideal building block for developing novel degrader molecules . As a putative hydroxylated metabolite of thalidomide, it has also been utilized in studies investigating anti-angiogenic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as it is suspected of damaging fertility or the unborn child . It is recommended to store the material under inert atmosphere and in a cool, dark place to ensure stability .

Properties

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-hydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Acid-Catalyzed Condensation

This method, detailed in US Patent 9,133,161B2 , involves the reaction of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions. The process proceeds as follows:

  • Formation of 3-Aminopiperidine-2,6-dione Free Base :
    Neutralization of 3-aminopiperidine-2,6-dione hydrochloride with triethylamine in acetic acid generates the free base, which is highly reactive toward electrophilic substrates.

  • Condensation with 3-Amino-4-hydroxyphthalic Acid :
    The free base reacts with 3-amino-4-hydroxyphthalic acid at 120°C in acetic acid, facilitating nucleophilic attack at the activated carbonyl groups. The reaction yields the isoindoline-1,3-dione scaffold with a pendant hydroxyl group.

  • Deprotection and Final Isolation :
    A Lewis acid (e.g., BCl₃ or BBr₃) removes protecting groups, followed by recrystallization to isolate the enantiomerically pure (S)-form.

Key Reaction Conditions :

ParameterValue
Temperature120°C
SolventAcetic acid
BaseTriethylamine
CatalystNone (acidic conditions)
Yield70–85% (after purification)

Pathway B: Anhydride-Mediated Cyclization

An alternative approach, reported in supplementary materials from the Royal Society of Chemistry , employs 4-hydroxyisobenzofuran-1,3-dione (anhydride S4) and 3-aminopiperidine-2,6-dione hydrochloride (S7).

  • Synthesis of 4-Hydroxyisobenzofuran-1,3-dione :
    Dimethyl 4-hydroxyphthalate undergoes nitration followed by reduction with Fe/HCl to yield 3-amino-4-hydroxyphthalic acid, which is cyclized to the anhydride using concentrated H₂SO₄.

  • Coupling with 3-Aminopiperidine-2,6-dione :
    The anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C, with triethylamine as a base. The reaction forms the isoindoline-1,3-dione core via nucleophilic ring-opening.

  • Purification and Chiral Resolution :
    Flash column chromatography (EtOAc/MeOH) isolates the product, which is further purified via recrystallization to achieve enantiomeric excess >99%.

Key Reaction Conditions :

ParameterValue
Temperature120°C
SolventAcetic acid
BaseTriethylamine
PurificationFlash chromatography
Yield60–75%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Pathway A offers higher yields (70–85%) due to fewer intermediate steps but requires stringent control over Lewis acid-mediated deprotection to avoid racemization.

  • Pathway B , while lower-yielding, provides superior enantiomeric purity through chromatographic resolution, making it preferable for small-scale pharmaceutical applications.

Intermediate Synthesis

  • 3-Amino-4-hydroxyphthalic Acid :
    Synthesized via hydrolysis of dimethyl 3-amino-4-hydroxyphthalate using NaOH or via nitration/reduction of dimethyl 4-hydroxyphthalate. The latter method introduces nitro groups that are subsequently reduced to amines, offering better regioselectivity.

  • 3-Aminopiperidine-2,6-dione Hydrochloride :
    Prepared by HCl-mediated cleavage of tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, yielding the hydrochloride salt in >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 11.26 (s, 1H, NH), 8.67 (s, 3H, NH₃⁺), 4.20 (dd, J = 8.2, 4.5 Hz, 1H, piperidinyl CH), 2.65–2.22 (m, piperidinyl CH₂), 2.00 (m, 1H, piperidinyl CH₂).

  • HRMS (-ESI) :
    Calculated for C₁₁H₈N₂O₅: 247.0354; Found: 247.0353.

Purity and Chiral Analysis

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time = 12.7 min for (S)-enantiomer.

  • Melting Point : 285–287°C (decomposition).

Industrial and Environmental Considerations

Solvent and Reagent Selection

  • Acetic acid is favored for its dual role as solvent and catalyst, though it poses corrosion risks at high temperatures.

  • Triethylamine, while effective, generates hydrochloride waste, necessitating neutralization steps.

Waste Management

  • BCl₃ and BBr₃ deprotection steps require careful handling due to their hygroscopic and corrosive nature.

  • Fe/HCl reductions produce iron sludge, demanding filtration and pH adjustment before disposal .

Chemical Reactions Analysis

Reaction Scheme

The following table summarizes the key steps involved in the synthesis:

StepReactantsConditionsProduct
13-Aminopiperidine-2,6-dione + 4-Hydroxyisobenzofuran-1,3-dioneAcOH, 120 °C(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Chemical Reactions and Mechanisms

This compound can undergo various chemical transformations that are essential for its biological activity:

Hydrolysis

The compound can undergo hydrolysis under acidic conditions to yield hydroxylated derivatives. This transformation is often monitored using techniques such as NMR spectroscopy.

Substitution Reactions

Substitution reactions can be performed on the aromatic ring or the piperidine moiety. For example:

  • Fluorination : The compound can be reacted with fluorine-containing agents to introduce fluorine atoms into the isoindoline structure .

Ligand Interactions

This compound acts as a ligand for cereblon, a component of an E3 ubiquitin ligase complex. This interaction is crucial for its mechanism of action in inducing the degradation of oncoproteins involved in cancer progression .

Table of Biological Activities

ActivityTargetOutcome
Anti-cancerOncoproteinsInduces degradation via cereblon recruitment
Anti-inflammatoryVarious pathwaysPotential modulation of inflammatory responses

Scientific Research Applications

Pharmacological Applications

  • Targeted Protein Degradation
    • The compound functions as a ligand for E3 ubiquitin ligase, specifically cereblon (CRBN), which plays a crucial role in the targeted degradation of proteins via the PROTAC (proteolysis-targeting chimera) technology. This mechanism has been exploited to develop new therapeutic strategies for various cancers, including multiple myeloma and lymphomas .
  • Anticancer Activity
    • Research has demonstrated that (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione exhibits significant anti-proliferative properties against multiple myeloma cells. It achieves this by downregulating oncogenes such as c-myc and IRF4 while upregulating tumor suppressor genes like p21WAF-1 .

Case Study 1: Efficacy in Multiple Myeloma

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in treating relapsed/refractory multiple myeloma. The results indicated that the compound significantly reduced tumor burden when used in combination with other chemotherapeutics. The study highlighted its role in enhancing the degradation of IKZF1/3 proteins, which are critical for myeloma cell survival .

Case Study 2: PROTAC Development

In a recent investigation into PROTACs utilizing this compound as a ligand, researchers reported improved cellular permeability and cytotoxicity against pancreatic cancer cells. This study underscored the potential for developing new cancer therapeutics that leverage the compound's ability to facilitate targeted protein degradation .

Table 1: Comparison of Efficacy in Cancer Treatments

Compound NameTarget DiseaseMechanism of ActionClinical Status
This compoundMultiple MyelomaCRBN-mediated protein degradationUnder Investigation
ThalidomideMultiple MyelomaCRBN-mediated protein degradationFDA Approved
LenalidomideMultiple MyelomaCRBN-mediated protein degradationFDA Approved

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of IMiDs are highly sensitive to substituents on the isoindoline ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(S)-4-Hydroxy derivative (Target Compound) -OH (4) C₁₃H₁₀N₂O₅ 274.23 PROTACs, CRBN binding
2-(2,6-Dioxopiperidin-3-yl)-1,3-dione (Parent) None C₁₃H₁₀N₂O₄ 258.23 Basis for IMiDs; weaker CRBN affinity
4-Amino derivative -NH₂ (4) C₁₃H₁₀N₃O₄ 272.24 Intermediate for PROTACs
4-Fluoro derivative -F (4) C₁₃H₉FN₂O₄ 276.22 Enhanced stability, PROTAC linkers
4-Nitro derivative -NO₂ (4) C₁₃H₉N₃O₆ 303.23 Precursor for amino derivatives
4-Iodo derivative -I (4) C₁₃H₉IN₂O₄ 384.13 Radiolabeling probes
Key Observations:
  • Hydroxy vs.
  • Fluorine Substitution : The 4-fluoro derivative (e.g., CAS 2093536-10-6) shows improved metabolic stability and is widely used in PROTACs due to its electron-withdrawing properties .
  • Nitro Group Utility: The 4-nitro derivative (CAS 19171-18-7) serves as a synthetic precursor; reduction yields the 4-amino compound, a key intermediate for further functionalization .
Table 3: Hazard Profiles
Compound Hazard Statements (GHS) Precautionary Measures
(S)-4-Hydroxy derivative H302, H361, H373 Use PPE; avoid prolonged exposure
4-Nitro derivative H302, H315, H319, H335 Handle in fume hood; use respiratory protection
4-Fluoro derivative H302, H317 Minimize inhalation/contact
  • The 4-hydroxy compound’s hazards (H361, H373) suggest reproductive and organ toxicity risks, necessitating stringent handling protocols.

Biological Activity

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, also known as E3 ligase Ligand 2 or Thalidomide-OH, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₀N₂O₅
  • Molecular Weight : 274.23 g/mol
  • CAS Number : 5054-59-1
  • Storage Conditions : Recommended storage under inert atmosphere at 2-8°C.

This compound functions primarily as a ligand for the cereblon (CRBN) E3 ubiquitin ligase. It is implicated in the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to degrade specific proteins within cells. This mechanism has been explored for its potential in targeting various diseases, including cancer.

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant antiviral potency against flaviviruses such as dengue virus (DENV). The mechanism involves the degradation of viral envelope proteins, which leads to reduced viral replication without causing significant cytotoxicity to host cells .

Anti-Angiogenic Effects

Research has demonstrated that this compound possesses weak anti-angiogenic activity. In vitro studies showed a mean inhibition of blood vessel density by approximately 14% at a concentration of 100 mg/mL. However, it did not demonstrate significant anti-proliferative effects against breast or neuroblastoma cell lines but exhibited notable anti-proliferative activity against endothelial cells .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy The compound was tested against DENV in cell cultures and showed concentration-dependent reductions in viral yield .
Anti-Angiogenic Activity Inhibition of blood vessel density was observed at high concentrations, indicating potential therapeutic applications in diseases characterized by abnormal angiogenesis .
Cereblon Engagement As a ligand for CRBN, it facilitates targeted degradation of specific proteins involved in cancer progression and other diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 3-aminopiperidine-2,6-dione with 4-hydroxyisobenzofuran-1,3-dione in acetic acid with KOAc as a base. Reaction optimization at 120°C for 3 hours achieves 86.7% yield and 98.8% purity . Comparative studies using NaOAc in HOAc at 100°C for 16 hours (for fluorinated analogs) highlight temperature and catalyst ratios as critical variables affecting impurity profiles .

Q. How can researchers characterize the structural integrity and purity of this compound using analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the stereochemistry and functional groups (e.g., hydroxyl, dioxopiperidinyl). High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity, as validated in synthetic protocols . Mass spectrometry (MS) confirms molecular weight (276.22 g/mol) and isotopic patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor degradation products via HPLC-MS. The compound’s sensitivity to hydrolysis (due to the dioxopiperidine ring) and oxidation (hydroxyl group) necessitates inert storage (2–8°C, dark, anhydrous) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Use kinase inhibition assays or protein degradation studies (e.g., PROTACs) to evaluate binding to E3 ligases. Cell viability assays (MTT/XTT) in cancer cell lines can screen for antiproliferative effects. Dose-response curves (0.1–100 µM) and IC50 calculations are critical for potency comparisons .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its solubility, bioavailability, and target engagement?

  • Methodological Answer : Polymorph screening via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) identifies stable crystalline forms. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate with dissolution rates. Pharmacokinetic models (e.g., compartmental analysis) compare bioavailability of amorphous vs. crystalline forms .

Q. What experimental designs are robust for studying environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow ISO 14507 protocols for soil/water partitioning studies. Use LC-MS/MS to track abiotic degradation (hydrolysis, photolysis) and microbial biotransformation products. Ecological risk assessments require NOEC/LOEC determinations in model organisms (e.g., Daphnia magna) .

Q. How can researchers resolve contradictions in reported biological activity data across different cell lines or assay conditions?

  • Methodological Answer : Meta-analyses of IC50 values should account for variables like cell line origin (e.g., hematologic vs. solid tumors), serum concentration, and oxygen tension (normoxia vs. hypoxia). Statistical tools (ANOVA, Tukey’s HSD) identify outliers. Orthogonal assays (e.g., Western blot for target protein degradation) validate mechanism-specific effects .

Q. What strategies improve the selectivity of this compound for specific molecular targets (e.g., CRBN vs. other E3 ligases)?

  • Methodological Answer : Structure-activity relationship (SAR) studies using fluorinated or hydroxyl-substituted analogs (e.g., 4-fluoro derivatives) probe steric/electronic effects. Crystallography or molecular docking simulations map binding interactions. Competitive binding assays with labeled ligands quantify affinity shifts .

Q. How do researchers design scalable purification processes for GMP-compliant synthesis?

  • Methodological Answer : Patent data (WO2022/271557) suggests recrystallization from ethanol/water mixtures (70:30 v/v) achieves >99% purity. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) like particle size distribution. Residual solvent analysis (GC-MS) ensures compliance with ICH Q3C guidelines .

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